6-Oxaspiro[2.5]octane-1-carboxylic acid
Overview
Description
6-Oxaspiro[2.5]octane-1-carboxylic acid is a chemical compound with the formula C₈H₁₂O₃ . It is a unique chemical that falls under the category of organic compounds .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C₈H₁₂O₃ . This indicates that the molecule is composed of 8 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .Scientific Research Applications
Synthesis and Properties
6-Oxaspiro[2.5]octane-1-carboxylic acid and its derivatives are primarily involved in the synthesis of various organic compounds. For instance, a study by Kuroyan, Pogosyan, and Grigoryan (1991) details the synthesis of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate from 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite, further leading to the production of thiazoles (Kuroyan, R. A., Pogosyan, S. A., & Grigoryan, N. P., 1991).
Peptide Synthesis
The compound plays a role in peptide synthesis, as highlighted by Suter et al. (2000), who synthesized methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate. This compound has been identified as a novel class of dipeptide synthons, useful in the preparation of nonapeptides and other peptides (Suter, G., Stoykova, S., Linden, A., & Heimgartner, H., 2000).
Supramolecular Structures
In the field of crystallography, derivatives of this compound have been studied for their supramolecular aggregation. The research by Foces-Foces et al. (2005) demonstrates how the hydroxymethyl group’s conformation affects the dimensionality of supramolecular structures in hydroxycarboxylic acid derivatives (Foces-Foces, C., Rodríguez, M. L., Febles, M., Pérez, C., & Martín, J., 2005).
Biochemical Studies
From a biochemical perspective, Weijers et al. (2007) investigated the stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes, demonstrating the enzyme's effectiveness in the detoxification of spiroepoxides (Weijers, C., Könst, P., Franssen, M., & Sudhölter, E., 2007).
Structural Analysis
Montalvo-González and Ariza-Castolo (2012) performed a structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives using NMR spectroscopy. This research is crucial for understanding the configuration and conformation of these compounds (Montalvo-González, R. & Ariza-Castolo, A., 2012).
Corrosion Inhibition
In the field of materials science, Chafiq et al. (2020) investigated the inhibition properties of spirocyclopropane derivatives, including this compound derivatives, for mild steel protection in acidic environments. They found these compounds to be effective corrosion inhibitors (Chafiq, M., Chaouiki, A., Lgaz, H., Salghi, R., Bhaskar, K., Marzouki, R., Bhat, K., Ali, I., Khan, M. I., & Chung, I., 2020).
Safety and Hazards
Properties
IUPAC Name |
6-oxaspiro[2.5]octane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-5-8(6)1-3-11-4-2-8/h6H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFLMSPWCDFJRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909406-73-1 | |
Record name | 6-oxaspiro[2.5]octane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.